4-Ethoxybenzenesulfonamide

Carbonic Anhydrase Inhibition Tumor Hypoxia pH Regulation

Researchers often face irreproducible results when substituting sulfonamide probes without re-validation. 4-Ethoxybenzenesulfonamide (CAS 1132-19-0) eliminates this variable as a well-characterized, selective inhibitor of carbonic anhydrases CA II, VII, IX, and XII. - Defined binding mode confirmed by high-resolution X-ray crystallography (PDB 4RUZ, 1.63 Å). - Ideal chemical probe for tumor pH regulation and neuropathic pain studies. - Routinely supplied at ≥95% purity; stable for long-term storage under cool, dry conditions.

Molecular Formula C8H11NO3S
Molecular Weight 201.25 g/mol
CAS No. 1132-19-0
Cat. No. B072852
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethoxybenzenesulfonamide
CAS1132-19-0
SynonymsBenzenesulfonaMide, 4-ethoxy-
Molecular FormulaC8H11NO3S
Molecular Weight201.25 g/mol
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)S(=O)(=O)N
InChIInChI=1S/C8H11NO3S/c1-2-12-7-3-5-8(6-4-7)13(9,10)11/h3-6H,2H2,1H3,(H2,9,10,11)
InChIKeyILKGEOVHANZEFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Ethoxybenzenesulfonamide: Carbonic Anhydrase Inhibitor Tool


4-Ethoxybenzenesulfonamide (CAS 1132-19-0) is a para‑substituted aromatic sulfonamide with the molecular formula C₈H₁₁NO₃S and a molecular weight of 201.24 g·mol⁻¹ [1]. The compound serves as a selective, low‑nanomolar inhibitor of several human carbonic anhydrase (CA) isoforms, notably CA II, CA VII, CA IX, and CA XII, while showing only modest activity against CA I [2]. Its well‑defined binding mode to the CA II active site has been characterized at high resolution (1.63 Å) by X‑ray crystallography (PDB 4RUZ) [3]. This established target engagement profile positions 4‑ethoxybenzenesulfonamide as a reproducible, high‑purity (typically ≥95 % by HPLC) research tool for studies in pH regulation, tumor biology, neuropathic pain modulation, and chemical biology [2].

CA II, VII, IX, XII isoform inhibition study fit
Crystallography-validated binding mode (PDB 4RUZ)
High-purity sulfonamide tool compound

Why Structural Analogs Fail: Reproducibility Risks


Within the benzenesulfonamide class, minor alterations to the para‑substituent profoundly shift isoform selectivity, binding thermodynamics, and in vivo functional outcomes. Comparative X‑ray crystallography of 4‑alkoxybenzenesulfonamides bound to CA II demonstrates that the length and geometry of the alkoxy chain dictate the conformational accommodation within the hydrophobic pocket, directly impacting the thermodynamic and kinetic binding profiles [1]. Even a seemingly conservative substitution, such as replacing the ethoxy group with an allyloxy moiety (as in PDB 4RUX), alters the ligand‑protein interaction landscape and can significantly affect functional potency in models of neuropathic pain [2]. Consequently, substituting 4‑ethoxybenzenesulfonamide with an alternative sulfonamide—even a close structural analog—without re‑validating the entire experimental system introduces uncontrolled variables that compromise data reproducibility, nullify cross‑study comparisons, and risk misinterpreting biological readouts. The quantitative evidence detailed below underscores that 4‑ethoxybenzenesulfonamide occupies a distinct, non‑interchangeable position in the structure‑activity relationship continuum of sulfonamide CA inhibitors.

Structural analog risk Alkoxy chain length and geometry sharply shift CA isoform selectivity; methoxy or allyloxy analogs exhibit different binding conformations.
Binding conformation mismatch Minor para‑substituent changes alter thermodynamic and kinetic binding profiles, potentially reducing target engagement.
Model response divergence In vivo endpoint outcomes observed for 4‑ethoxy scaffold may not transfer to other benzenesulfonamides without revalidation.

Performance Benchmarks vs. Closest Analogs


CA IX Selectivity Profile in Tumor Hypoxia

In a systematic evaluation of benzenesulfonamide derivatives, 4‑ethoxybenzenesulfonamide demonstrated a pronounced selectivity for the tumor‑associated isoform CA IX over the widely expressed cytosolic isoform CA II. The compound exhibited an IC₅₀ range of 10.93–25.06 nM against CA IX , whereas the same series of compounds generally showed low‑nanomolar potency for CA II, VII, IX, and XII but only modest inhibition of CA I [1]. This selectivity profile contrasts with that of the less lipophilic analog 4‑methoxybenzenesulfonamide, which typically exhibits weaker binding to CA IX due to reduced hydrophobic complementarity [2].

CA IX Selectivity
Reported
IC₅₀ 10.93–25.06 nM (CA IX)
vs >100 nM (4-methoxy analog)
Supports tumor-associated CA isoform profiling
Stopped-flow CO₂ hydration, pH 7.5; class-level analog comparison
Carbonic Anhydrase Inhibition Tumor Hypoxia pH Regulation

High-Resolution Binding Mode Validation

The binding conformation of 4‑ethoxybenzenesulfonamide within the active site of human CA II has been unambiguously determined by X‑ray crystallography at a resolution of 1.63 Å (PDB 4RUZ) [1]. The electron density maps clearly resolve the ethoxy group nestled within the hydrophobic pocket formed by residues Phe131, Val135, Leu198, and Pro202. In contrast, the related inhibitor 4‑(allyloxy)benzenesulfonamide (PDB 4RUX) was solved at a slightly higher resolution of 1.14 Å but exhibits a different rotameric state of the alkoxy chain, leading to altered hydrogen‑bonding networks and a measurable difference in thermodynamic binding parameters [2].

Binding Mode Validation
Method context
Resolution 1.63 Å, PDB 4RUZ
ethoxy group fully resolved in hydrophobic pocket
Validated structural basis for rational design
4‑(allyloxy) analog (PDB 4RUX) shows different rotamer; thermodynamic ΔG data to verify
X‑ray Crystallography Structure‑Based Drug Design Ligand‑Protein Interaction

Neuropathic Pain Model: Prolonged Analgesia

Within the same series of 4‑alkoxybenzenesulfonamides, a compound closely related to 4‑ethoxybenzenesulfonamide (differing only by an additional N‑substituent) was evaluated in the oxaliplatin‑induced mouse model of neuropathic pain. This inhibitor, which retains the core 4‑ethoxybenzenesulfonamide pharmacophore, produced a long‑lasting pain‑relieving effect that persisted beyond the acute treatment window—an outcome never previously observed for CA inhibitors [1]. While the exact analgesic duration for the parent compound 4‑ethoxybenzenesulfonamide was not reported in this study, the class‑level evidence strongly implicates the 4‑ethoxy substitution as a key contributor to the favorable in vivo efficacy.

Pain Model Response
Class-level inference
Prolonged pain relief observed for a closely related derivative; parent compound not directly tested
Reported neuropathic pain endpoint context, requires validation
Oxaliplatin mouse model; class-level 4‑ethoxy scaffold contribution inferred
Neuropathic Pain In Vivo Pharmacology Analgesic Development

Mitochondria-Dependent Immune Activation

A derivative of 4‑ethoxybenzenesulfonamide, compound 81 (N‑(4‑chloro‑2,5‑dimethoxyphenyl)‑4‑ethoxybenzenesulfonamide), significantly enhanced lipopolysaccharide (LPS)‑induced NF‑κB and type I interferon signaling in primary human peripheral blood mononuclear cells (PBMCs) and murine bone marrow‑derived dendritic cells (BMDCs) [1]. This effect was independent of Toll‑like receptors (TLRs) and other pattern‑recognition receptors (PRRs), instead operating through a mitochondria‑dependent mechanism involving increased mitochondrial reactive oxygen species (ROS) and aggregation of the mitochondrial antiviral‑signaling protein (MAVS) [1]. In stark contrast, the unsubstituted benzenesulfonamide core lacks any such immunomodulatory activity.

Immune Signaling Activity
Class-level inference
Derivative (10 µM) ≈3–5‑fold NF‑κB induction; unsubstituted benzenesulfonamide inactive
Supports innate immunity pathway investigation
MAVS aggregation, mitochondria-dependent; data from a single publication
Vaccine Adjuvant Innate Immunity Mitochondrial Dysfunction

High-Impact Procurement Scenarios


Cancer pH Regulation and Isoform Profiling

Given its low‑nanomolar inhibition of tumor‑associated CA IX and CA XII [1], 4‑ethoxybenzenesulfonamide is an ideal chemical probe for dissecting the roles of these isoforms in maintaining the acidic tumor microenvironment. Procurement is justified for any lab conducting real‑time pH imaging, cell migration assays under hypoxia, or synthetic lethality screens where specific CA IX inhibition is required. The compound can serve as a reference standard when benchmarking novel CA IX inhibitors.

Structure-Guided Analgesic Discovery

The availability of high‑resolution co‑crystal structures (PDB 4RUZ, 4RUX, 4RUY) [2] makes 4‑ethoxybenzenesulfonamide an essential starting material for medicinal chemistry campaigns aiming to develop non‑opioid analgesics. Researchers can use this scaffold to perform in silico docking studies, rational fragment growing, or to synthesize focused libraries where the ethoxy group is systematically varied to probe hydrophobic pocket tolerance.

Innate Immune Signaling and Adjuvant Research

For immunology groups studying mitochondrial antiviral signaling (MAVS) or the role of mitophagy in innate immunity, compound 81—a derivative of 4‑ethoxybenzenesulfonamide—has been validated as a potent, PRR‑independent activator [3]. Procuring the parent 4‑ethoxybenzenesulfonamide enables the synthesis and structure‑activity relationship (SAR) exploration of this novel class of immunomodulators, allowing the identification of minimal pharmacophore requirements and the development of safer vaccine adjuvants.

Fragment-Based Screening and Library Synthesis

Commercial sources confirm that 4‑ethoxybenzenesulfonamide is routinely supplied at ≥95 % purity and is stable under long‑term storage at cool, dry conditions . This reliability makes it a preferred building block for automated parallel synthesis of sulfonamide libraries and for inclusion in fragment screening collections. Its defined molecular weight (201.24 g·mol⁻¹) and favorable physicochemical properties (clogP ≈ 1.2, H‑bond donors = 1, acceptors = 4) meet typical fragment‑library criteria.

Application
Selection Property
Validation Focus
Hypoxic tumor pH regulation studies
CA IX/CA XII isoform selectivity
Hypoxia-induced pH flux and migration endpoints
Neuropathic pain model research
Structure-validated scaffold (PDB 4RUZ)
Pharmacophore probing and SAR exploration
Innate immunity pathway research
Mitochondrial MAVS aggregation propensity
PRR-independent immune signaling endpoint validation
Fragment library construction
Reliable purity specification
Physicochemical suitability for parallel synthesis

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
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